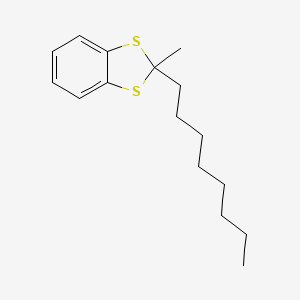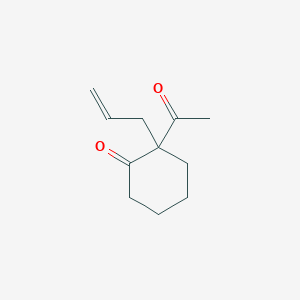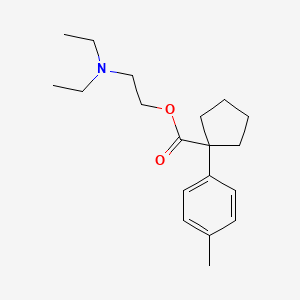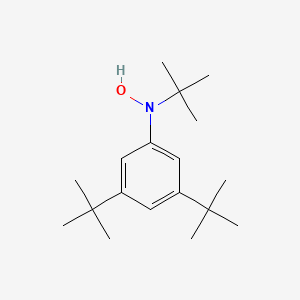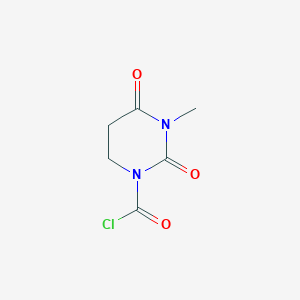
Benzene, 3,4-nonadienyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 3,4-nonadienyl- is an organic compound that belongs to the class of aromatic hydrocarbons Aromatic hydrocarbons are characterized by their stable ring structure and delocalized π-electrons Benzene, 3,4-nonadienyl- is a derivative of benzene, where the benzene ring is substituted with a nonadienyl group at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 3,4-nonadienyl- typically involves the alkylation of benzene with a nonadienyl halide. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), which facilitates the formation of the carbon-carbon bond between the benzene ring and the nonadienyl group. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring anhydrous conditions to avoid hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of Benzene, 3,4-nonadienyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Benzene, 3,4-nonadienyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nonadienyl group to a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated alkyl chains.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
Benzene, 3,4-nonadienyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Benzene, 3,4-nonadienyl- involves its interaction with molecular targets through its aromatic ring and nonadienyl group. The delocalized π-electrons in the benzene ring allow for π-π stacking interactions with other aromatic systems. The nonadienyl group can participate in hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets.
類似化合物との比較
Similar Compounds
- Benzene, 1,2-nonadienyl-
- Benzene, 1,3-nonadienyl-
- Benzene, 1,4-nonadienyl-
Uniqueness
Benzene, 3,4-nonadienyl- is unique due to the specific positioning of the nonadienyl group on the benzene ring, which can influence its chemical reactivity and interaction with other molecules. The position of the substituents can affect the compound’s electronic properties and steric hindrance, leading to differences in its behavior compared to other nonadienyl-substituted benzenes.
特性
CAS番号 |
67647-96-5 |
|---|---|
分子式 |
C15H20 |
分子量 |
200.32 g/mol |
InChI |
InChI=1S/C15H20/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h5,7-8,10-11,13-14H,2-4,9,12H2,1H3 |
InChIキー |
ASKONLQKFNCNLQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC=C=CCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


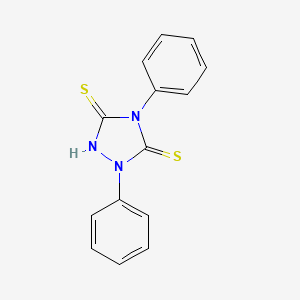
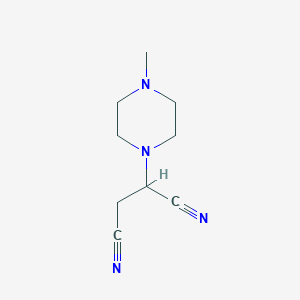

![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)


